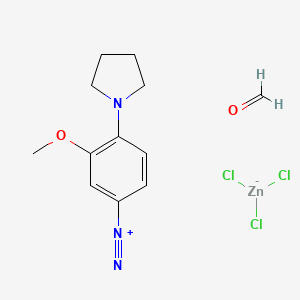
Formaldehyde;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate, polymer with formaldehyde is a complex organic compound with the chemical formula C12H16Cl3N3O2Zn.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate, polymer with formaldehyde typically involves the reaction of 3-methoxy-4-(1-pyrrolidinyl)benzenediazonium chloride with zinc chloride in the presence of formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired polymer .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate, polymer with formaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
3-Methoxy-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate, polymer with formaldehyde has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate, polymer with formaldehyde involves its interaction with specific molecular targets. The compound can form complexes with various biomolecules, influencing their function and activity. The exact pathways and targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methoxy-4-(1-pyrrolidinyl)benzenediazonium chloride
- 3-Methoxy-4-(1-pyrrolidinyl)benzenediazonium bromide
- 3-Methoxy-4-(1-pyrrolidinyl)benzenediazonium sulfate
Uniqueness
3-Methoxy-4-(1-pyrrolidinyl)benzenediazonium trichlorozincate, polymer with formaldehyde is unique due to its polymeric structure and the presence of zinc trichloride. This gives it distinct chemical and physical properties compared to its similar compounds .
Propiedades
Número CAS |
71598-31-7 |
|---|---|
Fórmula molecular |
C12H16Cl3N3O2Zn |
Peso molecular |
406.0 g/mol |
Nombre IUPAC |
formaldehyde;3-methoxy-4-pyrrolidin-1-ylbenzenediazonium;trichlorozinc(1-) |
InChI |
InChI=1S/C11H14N3O.CH2O.3ClH.Zn/c1-15-11-8-9(13-12)4-5-10(11)14-6-2-3-7-14;1-2;;;;/h4-5,8H,2-3,6-7H2,1H3;1H2;3*1H;/q+1;;;;;+2/p-3 |
Clave InChI |
ZOOHCFLSHBJRSX-UHFFFAOYSA-K |
SMILES canónico |
COC1=C(C=CC(=C1)[N+]#N)N2CCCC2.C=O.Cl[Zn-](Cl)Cl |
Números CAS relacionados |
71598-31-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


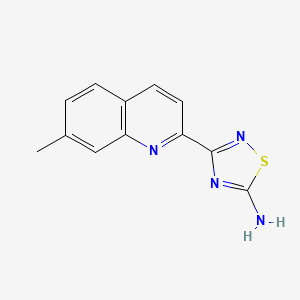
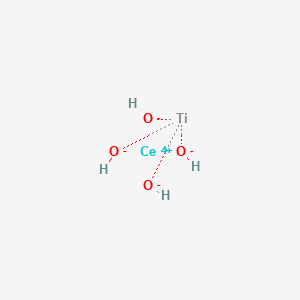
![2-(2-Methoxyethoxy)ethyl 4-[(5-cyano-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo]benzoate](/img/structure/B13759427.png)
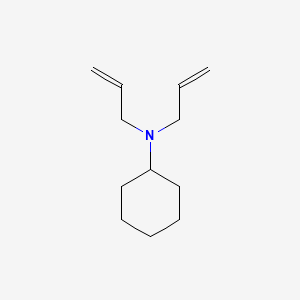
![9-ethyl-7-methylbenzo[c]acridine](/img/structure/B13759441.png)
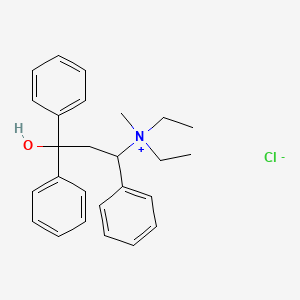
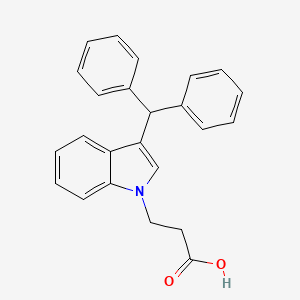
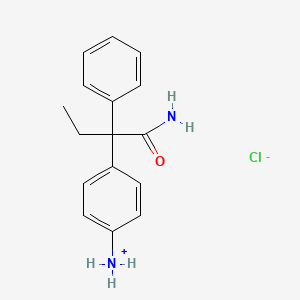
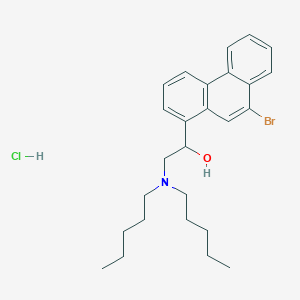
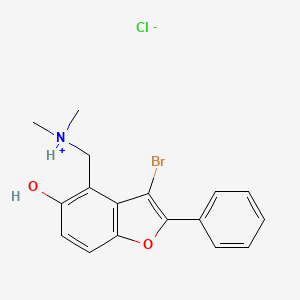
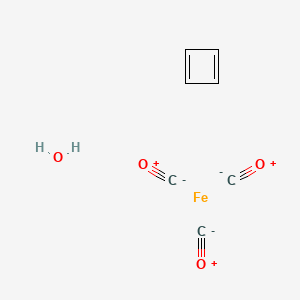
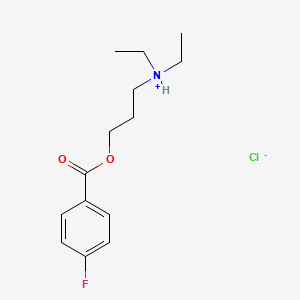
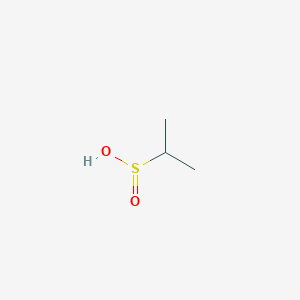
![2-[4-(Phenylamino)-1,3-butadienyl]-3-(3-sulphonatobutyl)naphtho[2,3-d]thiazolium](/img/structure/B13759502.png)
